molecular formula C12H13ClO2 B8672281 5'-Chloro-2'-(2-methyl-2-propenyloxy)acetophenone

5'-Chloro-2'-(2-methyl-2-propenyloxy)acetophenone

Cat. No.: B8672281
M. Wt: 224.68 g/mol
InChI Key: QRUYISSVLSJNBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-Chloro-2'-(2-methyl-2-propenyloxy)acetophenone is a useful research compound. Its molecular formula is C12H13ClO2 and its molecular weight is 224.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

1-[5-chloro-2-(2-methylprop-2-enoxy)phenyl]ethanone

InChI

InChI=1S/C12H13ClO2/c1-8(2)7-15-12-5-4-10(13)6-11(12)9(3)14/h4-6H,1,7H2,2-3H3

InChI Key

QRUYISSVLSJNBC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1=C(C=C(C=C1)Cl)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 5′-chloro-2′-hydroxyacetophenone (0.86 g, 5.0 mmol), potassium carbonate (1.4 g, 10 mmol) and 3-bromo-2-methylpropene (0.56 mL, 5.5 mmol) in anhydrous N,N-dimethylformamide (20 mL) was stirred at 60° C. for 4 hours. After cooling, the reaction mixture was diluted with water (100 mL), and the whole was extracted with ethyl acetate (100 mL). The organic layer was washed with saturated aqueous ammonium chloride solution (50 mL) and brine (50 mL) and dried over anhydrous magnesium sulfate. The solvent was removed in vacuo to give the title reference compound (1.1 g) as orange oil (Yield 96%).
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
96%

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